4-Methylpyrimidine-2-carbonitrile
Overview
Description
4-Methylpyrimidine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 4-position and a cyano group at the 2-position of the pyrimidine ring. It is widely used in various fields due to its unique chemical properties and reactivity.
Scientific Research Applications
4-Methylpyrimidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound finds applications in the production of dyes, agrochemicals, and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to play a significant role in various biological processes and in cancer pathogenesis . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
4-Methylpyrimidine-2-carbonitrile likely affects the pyrimidine biosynthesis pathways. Pyrimidines are essential for cell growth and proliferation, and depleting pyrimidine ribonucleotide pools has long been considered a strategy to reduce cancer cell growth .
Pharmacokinetics
The pharmacokinetics of a drug determines the onset, duration, and intensity of its effect .
Result of Action
Many pyrimidines have shown potent anti-inflammatory effects .
Action Environment
The action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-2-aminopyrimidine with cyanogen bromide under basic conditions. Another approach involves the condensation of 4-methylpyrimidine-2-carboxylic acid with thionyl chloride followed by treatment with ammonia to yield the desired nitrile compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 4-methylpyrimidine-2-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or ammonia in methanol are frequently used.
Major Products Formed:
- Oxidation yields pyrimidine-2-carboxylic acids.
- Reduction produces 4-methylpyrimidine-2-amine.
- Substitution reactions result in various substituted pyrimidine derivatives .
Comparison with Similar Compounds
- 4-Methylpyrimidine-2-carboxylic acid
- 4-Methylpyrimidine-2-amine
- 4-Methylpyrimidine-2-thiol
Comparison: 4-Methylpyrimidine-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and binding properties compared to its analogs. For example, while 4-Methylpyrimidine-2-carboxylic acid is more prone to decarboxylation, the nitrile compound is more stable under similar conditions. Additionally, the nitrile group enhances the compound’s ability to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-methylpyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQWGLMZNGIYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506815 | |
Record name | 4-Methylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77768-02-6 | |
Record name | 4-Methylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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